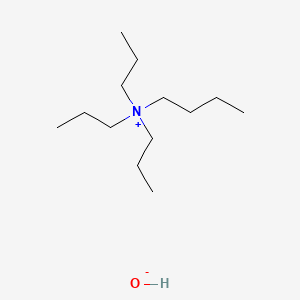
Ammonium, butyltripropyl-, hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, butyltripropyl-, hydroxide is a quaternary ammonium compound. Quaternary ammonium compounds are cationic substances with a structure that lies at the intersection of organic and inorganic chemistry. These compounds are known for their unique physicochemical properties and wide application potential .
Preparation Methods
The preparation of ammonium, butyltripropyl-, hydroxide typically involves the reaction of butyltripropylammonium halides with a strong base such as potassium hydroxide. The process can be summarized as follows:
Mixing: Potassium hydroxide is blended with methanol.
Addition: The mixture is added to a solution of butyltripropylammonium halide in methanol.
Reaction: The mixture is stirred until precipitation occurs.
Filtration and Crystallization: The precipitate is filtered and crystallized to obtain the final product.
Chemical Reactions Analysis
Ammonium, butyltripropyl-, hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can react with halides to form different quaternary ammonium salts.
Elimination Reactions: When heated with a base, it can undergo Hofmann elimination to form alkenes.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Scientific Research Applications
Ammonium, butyltripropyl-, hydroxide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties, particularly against biofilms on medical implants.
Industry: Utilized in the production of ionic liquids and electrolytes.
Mechanism of Action
The mechanism of action of ammonium, butyltripropyl-, hydroxide involves its interaction with cell membranes. The compound disrupts the bacterial membrane through a combination of lipophilic and electrostatic adsorption at the water-membrane interface. This disruption leads to the leakage of cellular contents and eventual cell death .
Comparison with Similar Compounds
Ammonium, butyltripropyl-, hydroxide can be compared with other quaternary ammonium compounds such as:
Tetrabutylammonium hydroxide: Similar in structure but with different alkyl groups.
Tetrapropylammonium hydroxide: Another quaternary ammonium compound with shorter alkyl chains.
Benzalkonium chloride: A widely used antimicrobial agent with a different functional group
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of quaternary ammonium compounds.
Properties
CAS No. |
63982-54-7 |
|---|---|
Molecular Formula |
C13H31NO |
Molecular Weight |
217.39 g/mol |
IUPAC Name |
butyl(tripropyl)azanium;hydroxide |
InChI |
InChI=1S/C13H30N.H2O/c1-5-9-13-14(10-6-2,11-7-3)12-8-4;/h5-13H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
OOXOYCKYWLCWLT-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCC)(CCC)CCC.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


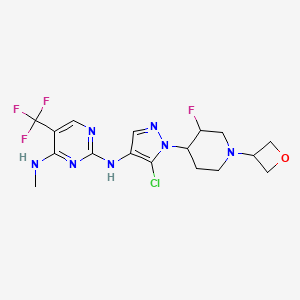
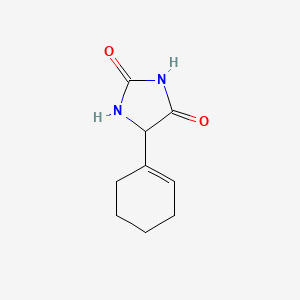
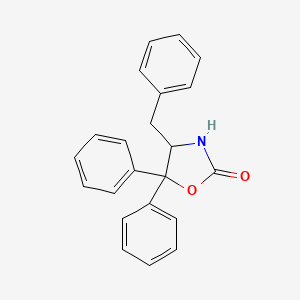


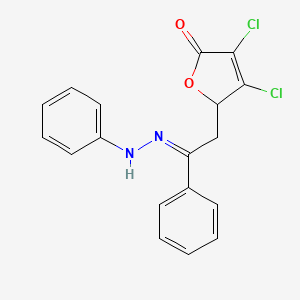
![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B12818398.png)
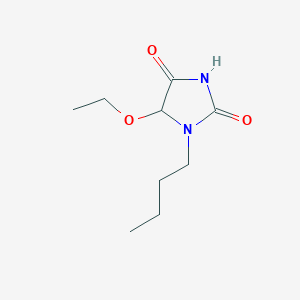
![Thieno[2,3-f]benzofuran-4,8-dione](/img/structure/B12818410.png)
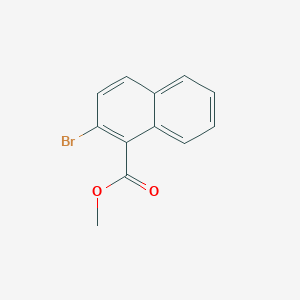
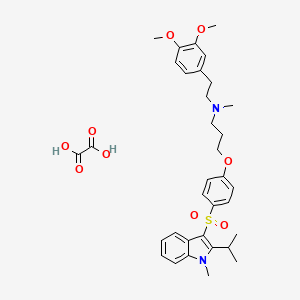
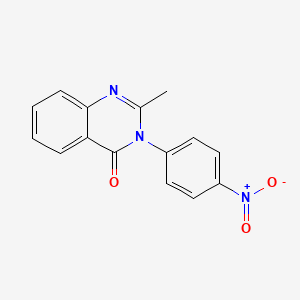
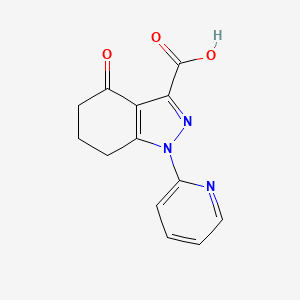
![6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12818450.png)
